![molecular formula C12H16O4 B14234794 [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol CAS No. 465540-17-4](/img/structure/B14234794.png)
[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol is an organic compound that features a dioxane ring substituted with a methoxyphenyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol typically involves the reaction of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]carboxylic acid.
Reduction: Formation of [2-(4-Hydroxyphenyl)-1,3-dioxan-5-yl]methanol.
Substitution: Formation of various substituted dioxane derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant aroma and stability make it suitable for use in perfumes and food additives .
Mécanisme D'action
The mechanism of action of [2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved may include inhibition of oxidative stress or modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
[5-Ethyl-2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
[4-Methoxyphenyl)methanol]: Lacks the dioxane ring, making it less complex.
Uniqueness
[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol is unique due to the presence of both the dioxane ring and the methoxyphenyl group. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
465540-17-4 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
[2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C12H16O4/c1-14-11-4-2-10(3-5-11)12-15-7-9(6-13)8-16-12/h2-5,9,12-13H,6-8H2,1H3 |
Clé InChI |
HSMFURVQTBDOLO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2OCC(CO2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


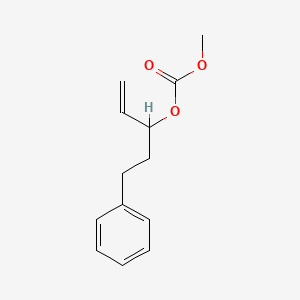
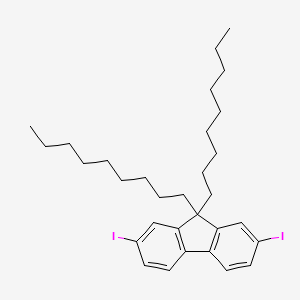
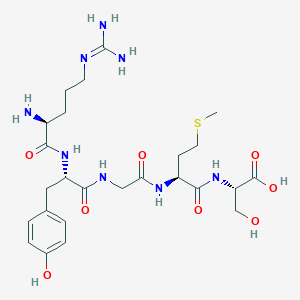

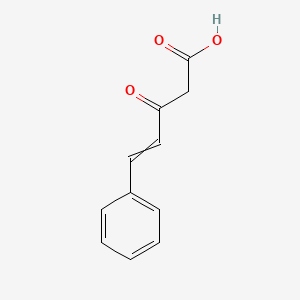
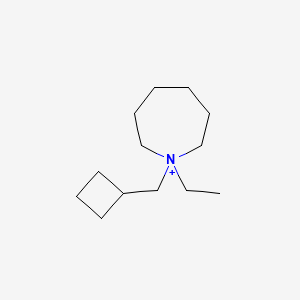
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
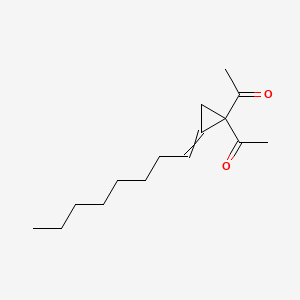
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)

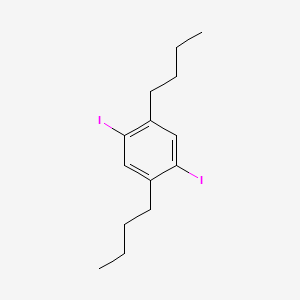
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
